

# Preclinical development and safety profile of Levamlodipine hydrobromide

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## Compound of Interest

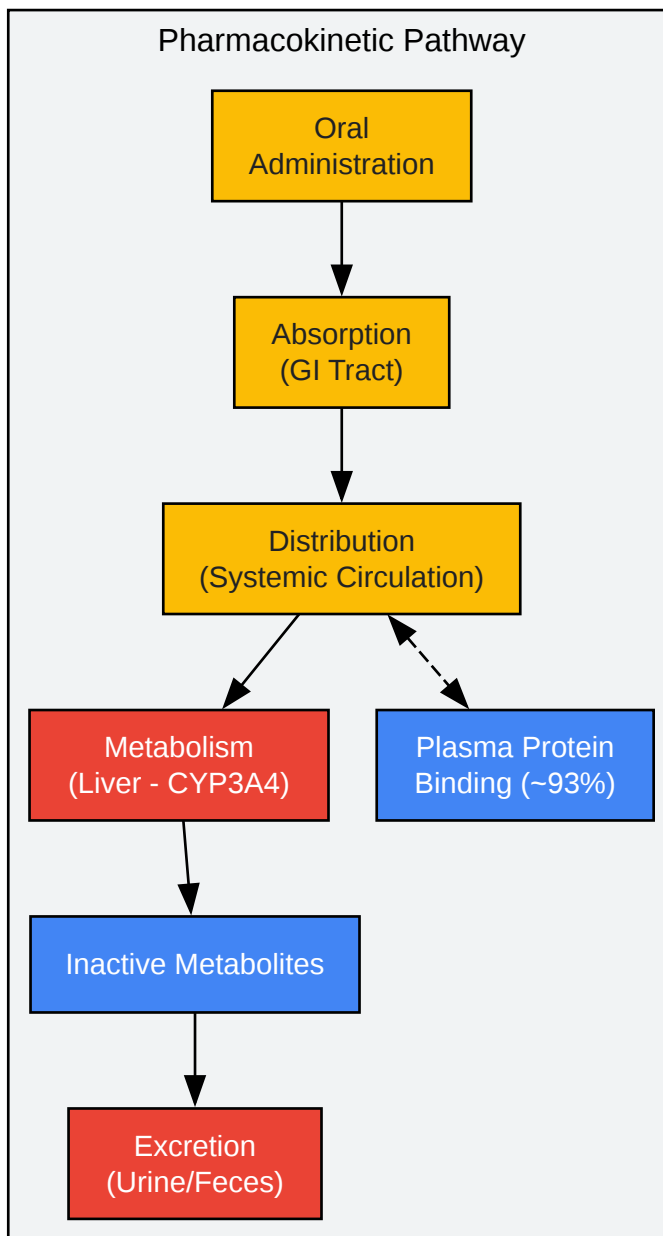
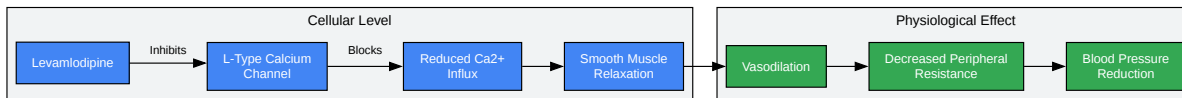
Compound Name: *Levamlodipine hydrobromide*

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## Mechanism of Action

Levamlodipine exerts its antihypertensive effect by selectively blocking the transmembrane influx of calcium ions through L-type calcium channels into vascular smooth muscle and cardiac muscle.[5][6] This inhibition is more pronounced in vascular smooth muscle cells than in cardiac muscle cells, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[5][6] The binding of levamlodipine to the calcium channel receptor is characterized by a gradual rate of association and dissociation, resulting in a smooth, gradual onset of action.[3][7] While negative inotropic effects can be observed in vitro, they are not considered clinically relevant at therapeutic doses.[5][6]



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